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Compound of Interest

Compound Name: 3-Bromo-4-ethylphenol

Cat. No.: B1291987 Get Quote

3-Bromo-4-ethylphenol: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure,

and synthesis of 3-Bromo-4-ethylphenol. The information is curated for professionals in

research and development, offering a foundational understanding of this compound for its

potential applications in medicinal chemistry and organic synthesis.

Core Chemical and Physical Properties
3-Bromo-4-ethylphenol is a substituted aromatic compound with a distinct set of

physicochemical properties. While experimental data for some properties are not widely

available, a combination of reported and computed values provides a comprehensive profile.

Table 1: Chemical Identifiers and Structural Information
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Identifier Value

IUPAC Name 3-bromo-4-ethylphenol[1]

CAS Number 540495-28-1[1][2]

Molecular Formula C₈H₉BrO[1]

Molecular Weight 201.06 g/mol [1]

Canonical SMILES CCC1=C(C=C(C=C1)O)Br[1]

InChI
InChI=1S/C8H9BrO/c1-2-6-3-4-7(10)5-8(6)9/h3-

5,10H,2H2,1H3[1]

InChIKey WZWBUTQYRRJSMC-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

Property Value Source

Boiling Point 265.5 ± 20.0 °C at 760 mmHg [2]

Density 1.5 ± 0.1 g/cm³ [2]

Melting Point Not available [2]

Solubility

Slightly soluble in water.

Predicted to be soluble in

organic solvents.

[3]

XLogP3 3.1 Computed[1]

Hydrogen Bond Donor Count 1 Computed[1]

Hydrogen Bond Acceptor

Count
1 Computed[1]

Rotatable Bond Count 1 Computed[1]

Topological Polar Surface Area 20.2 Å² Computed[1]

Chemical Structure
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The structure of 3-Bromo-4-ethylphenol consists of a phenol ring substituted with a bromine

atom at the meta-position (C3) and an ethyl group at the para-position (C4) relative to the

hydroxyl group.

Experimental Protocols
Synthesis of 3-Bromo-4-ethylphenol (Representative
Method)
While a specific experimental protocol for the synthesis of 3-Bromo-4-ethylphenol is not

readily available in the reviewed literature, a reliable method can be adapted from the synthesis

of the structurally similar compound, 3-bromo-4-n-butylphenol. This electrophilic bromination of

a p-alkylphenol is a standard and effective approach.

Materials:

4-ethylphenol

Glacial acetic acid

Bromine

Procedure:

Dissolve 4-ethylphenol (1.0 equivalent) in glacial acetic acid.

Slowly add a stoichiometric amount of bromine (1.0 to 1.05 equivalents) to the solution at

room temperature with constant stirring.

The reaction mixture is then gently heated to a temperature between 40-60°C and stirred for

several hours to ensure the completion of the reaction.

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or

Gas Chromatography (GC).

Upon completion, the glacial acetic acid is removed by distillation under reduced pressure.

The resulting residue, crude 3-Bromo-4-ethylphenol, is then purified.
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Purification
A general and effective method for the purification of brominated phenols involves a sequence

of extraction and distillation steps, as adapted from the purification of 3-bromo-4-

hydroxytoluene.

Materials:

Crude 3-Bromo-4-ethylphenol

Ether

10% Sodium bicarbonate solution

10% Sodium hydroxide solution

Concentrated hydrochloric acid

Anhydrous sodium sulfate

Water

Procedure:

Dissolve the crude product in ether.

Wash the ethereal solution successively with water and a 10% sodium bicarbonate solution

to remove any acidic impurities.

Extract the phenol from the ether layer using a 10% sodium hydroxide solution. The phenol

will dissolve in the aqueous basic solution as its sodium salt.

Separate the aqueous layer and acidify it with concentrated hydrochloric acid, with cooling,

to precipitate the purified phenol.

Extract the purified phenol back into ether.

Wash the combined ether extracts with water and dry over anhydrous sodium sulfate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1291987?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Remove the ether by distillation.

The resulting product can be further purified by vacuum distillation.

Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for 3-Bromo-4-ethylphenol are not readily available.

However, the expected spectral characteristics can be predicted based on the analysis of

structurally related compounds and established spectroscopic principles.

Table 3: Predicted Spectroscopic Data
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Technique Predicted Characteristics

¹H NMR

Aromatic Protons (δ 6.5-7.5 ppm): Three signals

are expected in the aromatic region. The proton

ortho to the hydroxyl group will likely be the

most upfield, while the proton ortho to the

bromine atom will be the most downfield. Ethyl

Group Protons: A quartet (CH₂) around δ 2.6

ppm and a triplet (CH₃) around δ 1.2 ppm.

Phenolic Proton (OH): A broad singlet with a

chemical shift that is dependent on

concentration and solvent.

¹³C NMR

Aromatic Carbons (δ 110-160 ppm): Six signals

are expected. The carbon bearing the hydroxyl

group will be the most downfield, followed by the

carbon with the ethyl group. The carbon

attached to the bromine will also be significantly

shifted. Ethyl Group Carbons: Two signals are

expected for the ethyl group carbons.

IR Spectroscopy

O-H Stretch: A broad absorption band in the

region of 3200-3600 cm⁻¹. C-H Stretch

(Aromatic): Peaks just above 3000 cm⁻¹. C-H

Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Absorptions in the

1450-1600 cm⁻¹ region. C-Br Stretch: A sharp

absorption in the fingerprint region, typically

between 500-700 cm⁻¹.

Mass Spectrometry

Molecular Ion (M⁺): A prominent molecular ion

peak will be observed with a characteristic

isotopic pattern for bromine (¹⁹Br and ⁸¹Br in

approximately a 1:1 ratio), appearing at m/z 200

and 202. Fragmentation: Common

fragmentation patterns would include the loss of

the ethyl group ([M-29]⁺) and the loss of a

bromine radical ([M-79/81]⁺).
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Visualizations
The following diagrams illustrate the logical workflow for the synthesis of 3-Bromo-4-
ethylphenol.

Reactants

Reaction Work-up & Purification

4-ethylphenol

Mix & StirBromine

Glacial Acetic Acid

Heat (40-60°C) Remove Acetic Acid
(Vacuum Distillation) Solvent Extraction Final Purification

(Vacuum Distillation) 3-Bromo-4-ethylphenol

Click to download full resolution via product page

Caption: Synthetic workflow for 3-Bromo-4-ethylphenol.

This guide serves as a foundational resource for professionals engaged in chemical research

and development. The compiled data and protocols are intended to facilitate further

investigation and application of 3-Bromo-4-ethylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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